molecular formula C15H18N2O2 B2616025 N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide CAS No. 2034618-11-4

N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide

货号 B2616025
CAS 编号: 2034618-11-4
分子量: 258.321
InChI 键: BLWOTTSYLFQTHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide, also known as CPI-1189, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of isonicotinamide derivatives and has been reported to have potential therapeutic applications in various diseases.

科学研究应用

N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has been reported to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

作用机制

The mechanism of action of N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide is not fully understood, but it has been proposed to act through multiple targets. N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs by N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB by N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide leads to the reduction of inflammation. Additionally, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and physiological effects:
N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide also inhibits cell proliferation by inducing G1 phase cell cycle arrest. In inflammation, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-κB activity. In neurodegenerative disorders, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway.

实验室实验的优点和局限性

One of the advantages of N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide is its high purity and stability, which makes it suitable for in vitro and in vivo experiments. N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide is also soluble in various solvents, which allows for easy preparation of solutions for experiments. However, one of the limitations of N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide is its low water solubility, which may limit its bioavailability in vivo. In addition, N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.

未来方向

There are several future directions for research on N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its bioavailability and efficacy. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the development of more water-soluble derivatives of N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide may improve its bioavailability and therapeutic potential.

合成方法

The synthesis of N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide involves the reaction of 2-(cyclopentyloxy)isonicotinic acid with but-3-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide as a white solid with a purity of more than 98%. The synthesis method has been optimized for high yield and purity, and the compound has been characterized by various spectroscopic techniques such as NMR, IR, and MS.

属性

IUPAC Name

N-but-3-ynyl-2-cyclopentyloxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-3-9-17-15(18)12-8-10-16-14(11-12)19-13-6-4-5-7-13/h1,8,10-11,13H,3-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWOTTSYLFQTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=CC(=NC=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(but-3-yn-1-yl)-2-(cyclopentyloxy)isonicotinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。